molecular formula C16H11ClN4S B11472060 6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11472060
M. Wt: 326.8 g/mol
InChI Key: ORDWPNTYCFXHLV-UHFFFAOYSA-N
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Description

6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the fusion of a triazole ring and a thiadiazole ring, which imparts unique chemical and biological properties. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base . The process can be summarized as follows:

    Formation of hydrazide: The starting material, such as benzyl hydrazide, is reacted with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbazate intermediate.

    Cyclization: The dithiocarbazate intermediate undergoes cyclization with hydrazine hydrate to form the triazolothiadiazole core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents, leading to variations in biological activity.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct chemical properties.

    1,2,3-triazolo[5,1-b][1,3,4]thiadiazine: Differing in the position of the nitrogen atoms in the triazole ring.

Uniqueness

6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzyl and chlorophenyl groups enhances its interaction with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C16H11ClN4S

Molecular Weight

326.8 g/mol

IUPAC Name

6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11ClN4S/c17-13-8-6-12(7-9-13)15-18-19-16-21(15)20-14(22-16)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

ORDWPNTYCFXHLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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